Naphthalen-2-yl(thiophen-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
naphthalen-2-yl(thiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c16-15(14-6-3-9-17-14)13-8-7-11-4-1-2-5-12(11)10-13/h1-10,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPWAVDHEIPPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Naphthalen 2 Yl Thiophen 2 Yl Methanol
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of Naphthalen-2-yl(thiophen-2-yl)methanol reveals two primary disconnection pathways. The most logical and common disconnection is at the carbon-hydroxyl bond, identifying the precursor ketone, naphthalen-2-yl(thiophen-2-yl)methanone. This ketone can then be further disconnected through a Friedel-Crafts acylation reaction, separating the naphthalene (B1677914) and thiophene-2-carbonyl moieties.
Alternatively, a carbon-carbon bond disconnection between one of the aryl rings and the methanolic carbon suggests a nucleophilic addition of an organometallic reagent (either a naphthalenyl or thiophenyl derivative) to the corresponding aldehyde. This approach, while viable, often presents greater challenges in terms of regioselectivity and the stability of the organometallic reagents.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Type | Precursors | Key Reaction Type |
| C-O Bond (Alcohol) | Naphthalen-2-yl(thiophen-2-yl)methanone + Reducing Agent | Ketone Reduction |
| C-C Bond (Friedel-Crafts) | Naphthalene + Thiophene-2-carbonyl chloride | Friedel-Crafts Acylation |
| C-C Bond (Organometallic) | 2-Naphthaldehyde (B31174) + 2-Thienyllithium or 2-Thiophenecarboxaldehyde + 2-Naphthyllithium/Grignard | Nucleophilic Addition |
Conventional Grignard or Organolithium Addition Approaches to Aldehydes or Ketones
The synthesis of this compound can be achieved through the nucleophilic addition of an organometallic reagent to a suitable carbonyl compound. This involves the reaction of a 2-thienyl organometallic species with 2-naphthaldehyde or, conversely, a 2-naphthyl organometallic reagent with 2-thiophenecarboxaldehyde. Both Grignard reagents (organomagnesium halides) and organolithium compounds are effective for this transformation.
The choice of solvent is critical, with anhydrous ethers such as diethyl ether or tetrahydrofuran (B95107) (THF) being essential to stabilize the organometallic reagent and prevent its premature quenching. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions. A subsequent aqueous workup is necessary to protonate the resulting alkoxide and yield the final alcohol product. While effective, this method can be limited by the availability and stability of the required organometallic precursors.
Reductive Pathways for Ketone Precursors
A more common and often more efficient route to this compound involves the reduction of its corresponding ketone precursor, naphthalen-2-yl(thiophen-2-yl)methanone. Several reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a widely used and convenient choice due to its mild nature and compatibility with protic solvents like ethanol (B145695) or methanol (B129727). libretexts.orgwebassign.netumn.edumasterorganicchemistry.comrsc.org
The reaction with NaBH₄ is typically carried out at room temperature or below and offers high yields of the desired secondary alcohol. libretexts.orgwebassign.netumn.edumasterorganicchemistry.comrsc.org The stoichiometry of the reaction is important, as one equivalent of NaBH₄ can theoretically reduce four equivalents of the ketone. umn.edu Following the reduction, an aqueous workup is performed to decompose the borate (B1201080) ester intermediate and isolate the product.
Table 2: Representative Conditions for Sodium Borohydride Reduction of Diaryl Ketones
| Ketone Substrate | Reducing Agent | Solvent | Temperature | Reaction Time | Yield |
| 9-Fluorenone | NaBH₄ | 95% Ethanol | Ice bath to RT | 15 min | High |
| 3-Nitroacetophenone | NaBH₄ | Ethanol | Room Temperature | N/A | High |
| Benzophenone | NaBH₄ | Methanol | Ice bath | < 10 min | High |
Note: This table presents generalized conditions for related ketone reductions. Specific conditions for naphthalen-2-yl(thiophen-2-yl)methanone may vary.
For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used. However, its high reactivity necessitates the use of anhydrous aprotic solvents and stringent reaction control.
Catalytic Hydrogenation Methods for Synthesis
Catalytic hydrogenation offers a green and efficient alternative for the reduction of naphthalen-2-yl(thiophen-2-yl)methanone. This method involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for the hydrogenation of ketones include palladium, platinum, and nickel-based systems. libretexts.orgdrhazhan.comrsc.org
The reaction is typically carried out in a suitable solvent, such as ethanol or ethyl acetate, under a pressurized atmosphere of hydrogen. The choice of catalyst and reaction conditions (temperature, pressure) can influence the selectivity and efficiency of the reduction. One of the advantages of this method is the ease of product isolation, which often only requires filtration to remove the solid catalyst followed by solvent evaporation. While hydrogenation of carbonyl groups is generally slower than that of carbon-carbon double bonds, it is a well-established and scalable method for producing alcohols from ketones. libretexts.org
Table 3: Common Catalysts for Ketone Hydrogenation
| Catalyst | Typical Substrates | Advantages |
| Palladium on Carbon (Pd/C) | Aromatic and Aliphatic Ketones | High activity, good selectivity. |
| Platinum(IV) Oxide (PtO₂) | Wide range of functional groups | Highly active, effective under mild conditions. |
| Raney Nickel (Raney Ni) | Aldehydes and Ketones | Cost-effective, suitable for industrial applications. |
Recent Advances in Scalable Synthetic Routes
The development of scalable and sustainable synthetic routes is a key focus in modern organic chemistry. For the synthesis of diaryl methanols like this compound, several advanced methodologies are being explored.
One promising approach is transfer hydrogenation , which avoids the need for pressurized hydrogen gas by using a hydrogen donor molecule, such as isopropanol (B130326), in the presence of a metal catalyst. This method offers enhanced safety and operational simplicity, making it attractive for larger-scale synthesis.
Another area of significant advancement is asymmetric synthesis , which aims to produce a single enantiomer of the chiral alcohol. This is particularly important for pharmaceutical applications where stereochemistry is critical. Asymmetric hydrogenation using chiral catalysts, such as those based on ruthenium, and biocatalytic reductions using whole-cell systems or isolated enzymes are at the forefront of this research. These methods can provide high enantiomeric excess (ee) and are being increasingly adopted for the industrial production of chiral alcohols.
The synthesis of the precursor ketone, naphthalen-2-yl(thiophen-2-yl)methanone, can be achieved via a Friedel-Crafts acylation of naphthalene with thiophene-2-carbonyl chloride. The regioselectivity of this reaction is influenced by the solvent and reaction conditions. stackexchange.compsu.eduresearchgate.netrsc.orgstackexchange.com Non-polar solvents tend to favor acylation at the 1-position of naphthalene, while polar solvents can lead to the thermodynamically more stable 2-substituted product. stackexchange.compsu.eduresearchgate.netrsc.orgstackexchange.com Careful control of these parameters is crucial for maximizing the yield of the desired 2-acylnaphthalene isomer.
Stereochemical Investigations and Enantioselective Synthesis of Naphthalen 2 Yl Thiophen 2 Yl Methanol
Strategies for Asymmetric Reduction of Ketone Precursors
The most common route to chiral diarylmethanols is the asymmetric reduction of their corresponding prochiral ketones. In the case of naphthalen-2-yl(thiophen-2-yl)methanol, the precursor is naphthalen-2-yl(thiophen-2-yl)methanone. Key strategies for this transformation include catalyst-mediated hydrogenations and biocatalytic approaches.
Chiral Catalyst-Mediated Hydrogenation (e.g., Noyori, CBS Reductions)
Noyori Asymmetric Hydrogenation:
The Noyori asymmetric hydrogenation, a Nobel Prize-winning methodology, employs ruthenium catalysts bearing a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine. alfa-chemistry.commdpi.com This method is highly effective for the enantioselective reduction of a wide range of ketones, including aromatic and heteroaromatic ketones. nih.gov The active catalyst is typically generated in situ from a precatalyst like RuCl₂[(R)-BINAP]. nrochemistry.com The reaction proceeds via a metal-ligand bifunctional mechanism, where both the ruthenium center and the amine ligand participate in the hydrogen transfer from a hydrogen source, such as hydrogen gas or isopropanol (B130326), to the ketone. rsc.org
For the reduction of ketones containing both an aromatic and a heterocyclic ring, such as naphthalen-2-yl(thiophen-2-yl)methanone, the enantioselectivity can be influenced by steric and electronic factors. mdpi.com Studies on similar aryl heteroaryl ketones have demonstrated that high enantiomeric excesses (ee) can be achieved. mdpi.com The choice of the arene ligand in the Noyori-Ikariya catalyst (e.g., p-cymene, mesitylene) can also impact the catalyst's reactivity and selectivity. mdpi.com
Corey-Bakshi-Shibata (CBS) Reduction:
The Corey-Bakshi-Shibata (CBS) reduction is another powerful tool for the enantioselective reduction of prochiral ketones. nrochemistry.comwikipedia.orgorganic-chemistry.org This method utilizes a chiral oxazaborolidine catalyst, which activates a borane (B79455) reagent (e.g., BH₃·THF or BH₃·SMe₂) for the stereoselective reduction of the ketone. nrochemistry.comwikipedia.org The predictability of the stereochemical outcome is a key advantage of the CBS reduction, where the facial selectivity is determined by the coordination of the ketone to the chiral Lewis acidic boron center of the catalyst. nrochemistry.com The reaction is typically conducted under anhydrous conditions at low temperatures to maximize enantioselectivity. nrochemistry.comwikipedia.org The CBS reduction has been successfully applied to a broad range of substrates, including diaryl ketones, and is known for producing chiral secondary alcohols with high enantiomeric excess. wikipedia.org
A hypothetical reaction scheme for the CBS reduction of naphthalen-2-yl(thiophen-2-yl)methanone is presented below:
Table 1: Hypothetical CBS Reduction of Naphthalen-2-yl(thiophen-2-yl)methanone
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Expected Product | Expected ee (%) |
| (S)-Me-CBS | BH₃·THF | THF | -78 to 0 | (R)-Naphthalen-2-yl(thiophen-2-yl)methanol | >90 |
| (R)-Me-CBS | BH₃·THF | THF | -78 to 0 | (S)-Naphthalen-2-yl(thiophen-2-yl)methanol | >90 |
Biocatalytic Approaches (e.g., Alcohol Dehydrogenases)
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral alcohols. nih.gov Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov In the reductive direction, they can convert prochiral ketones to chiral alcohols with high enantioselectivity, often utilizing a cofactor such as NADH or NADPH. mdpi.comnih.gov
The application of ADHs for the reduction of aryl heteroaryl ketones has been demonstrated. mdpi.com Various commercially available ADHs can be screened to identify an enzyme that provides the desired enantiomer of this compound with high conversion and enantiomeric excess. mdpi.com The reaction conditions, such as pH, temperature, and the use of a cofactor regeneration system (e.g., using glucose dehydrogenase and glucose), are crucial for optimal performance. mdpi.com
Asymmetric Addition Reactions to Form the Chiral Center
An alternative to the reduction of a pre-formed ketone is the creation of the chiral center through an asymmetric addition reaction.
Enantioselective Organometallic Additions
This strategy involves the enantioselective addition of a thiophene-based organometallic reagent to naphthalen-2-carbaldehyde. The use of a chiral ligand to control the stereochemical outcome is essential. For instance, a thiophene-derived organozinc or organolithium reagent could be employed in the presence of a chiral amino alcohol or another suitable chiral ligand.
A plausible approach would involve the reaction of 2-thienylmagnesium bromide with naphthalen-2-carbaldehyde in the presence of a chiral ligand. The choice of the chiral ligand is critical for inducing high enantioselectivity.
Stereochemical Analysis of Enantiomers and Diastereomers
Once the chiral alcohol is synthesized, its stereochemical purity must be determined. This involves the analysis of the enantiomeric and, if applicable, diastereomeric composition.
A common method for determining the absolute configuration and enantiomeric excess of chiral alcohols is through NMR spectroscopy after derivatization with a chiral derivatizing agent (CDA). mdpi.com Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or other chiral acids can be used to convert the enantiomeric alcohols into a mixture of diastereomeric esters. mdpi.com The resulting diastereomers will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for the determination of the enantiomeric ratio.
Resolution Techniques for Racemic Mixtures (e.g., Chiral Derivatization, Chromatographic Separation)
If the synthesis results in a racemic or an enantiomerically impure mixture of this compound, resolution techniques can be employed to separate the enantiomers.
Chiral Derivatization and Crystallization:
This classical resolution method involves reacting the racemic alcohol with a single enantiomer of a chiral acid to form a mixture of diastereomeric esters. wikipedia.org Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. wikipedia.org Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol.
Chromatographic Separation:
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including diarylmethanols. sigmaaldrich.com The development of a successful chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition (e.g., mixtures of hexane (B92381) and isopropanol). sigmaaldrich.com
Table 2: Potential Chiral HPLC Conditions for the Separation of this compound Enantiomers
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection |
| Chiralcel® OD-H | Hexane/Isopropanol (90/10) | 1.0 | UV (254 nm) |
| Chiralpak® AD-H | Hexane/Ethanol (B145695) (80/20) | 0.8 | UV (254 nm) |
| Lux® Cellulose-1 | Methanol (B129727)/Acetonitrile (50/50) | 1.2 | UV (254 nm) |
Studies on Stereochemical Stability and Racemization Pathways
The stereochemical stability of chiral molecules is a critical parameter, particularly in the context of their synthesis, purification, and application, where maintaining enantiopurity is often essential. For chiral diarylmethanols such as this compound, the central carbinol carbon is the source of chirality. The stability of this stereocenter is susceptible to racemization, the process by which an enantiomerically pure or enriched sample converts into a racemic mixture. While specific experimental studies on the racemization of this compound are not extensively documented in the reviewed literature, the racemization pathways can be inferred from the well-established chemistry of analogous secondary benzylic alcohols. acs.orggoogle.com
The primary mechanism for the racemization of secondary benzylic alcohols involves the formation of a planar, achiral carbocation intermediate. acs.orgwikipedia.org This process is typically facilitated by conditions that promote the cleavage of the carbon-oxygen bond at the stereocenter.
Acid-Catalyzed Racemization:
One of the most common pathways for the racemization of chiral benzylic alcohols is through acid catalysis. acs.orggoogle.com In the presence of an acid, the hydroxyl group of the alcohol is protonated, forming a good leaving group (water). Subsequent departure of the water molecule leads to the formation of a carbocation. The benzylic carbocation derived from this compound would be significantly stabilized by resonance delocalization of the positive charge onto both the naphthalene (B1677914) and thiophene (B33073) ring systems. This stabilized carbocation is planar and therefore achiral. The subsequent nucleophilic attack by a water molecule can occur from either face of the planar carbocation with equal probability, leading to the formation of a 50:50 mixture of the (R)- and (S)-enantiomers, resulting in a racemic mixture. wikipedia.org
Studies on other secondary benzylic alcohols have demonstrated that this racemization can be achieved using various acid catalysts. For instance, solid acid catalysts, such as strongly acidic cation exchange resins, have been effectively used to racemize benzylic alcohols at temperatures ranging from 20 to 150°C. google.com More recently, a combination of an arylboronic acid, such as 2-carboxyphenylboronic acid, and a co-catalyst like oxalic acid has been shown to be an efficient system for the racemization of a variety of enantiomerically pure secondary and tertiary alcohols. acs.orgnih.gov
The table below summarizes representative conditions for the acid-catalyzed racemization of secondary benzylic alcohols, which could be analogous to the conditions required for this compound.
| Catalyst System | Solvent | Temperature (°C) | Substrate Scope | Reference |
| Strongly Acidic Cation Exchange Resin | Aqueous/Organic Co-solvent | 20-150 | Benzylic Alcohols | google.com |
| 2-Carboxyphenylboronic acid (5 mol%) / Oxalic acid (10 mol%) | 2-Butanone | 60 | Secondary Benzylic Alcohols | acs.orgnih.gov |
Thermal Racemization:
Thermal racemization, which occurs upon heating without the need for a catalyst, is another potential pathway for the loss of stereochemical integrity. The feasibility of thermal racemization is dependent on the energy barrier to the formation of the carbocation intermediate. For diarylmethanols, the stability of the resulting carbocation is a key factor. Given the dual aromatic stabilization from the naphthalene and thiophene moieties, it is conceivable that at elevated temperatures, the C-O bond could cleave homolytically or heterolytically, leading to an intermediate that can racemize. However, without specific experimental data for this compound, the exact conditions (temperature and time) required for thermal racemization remain speculative. It is also important to consider that higher temperatures might lead to undesirable side reactions, such as dehydration to form an alkene. google.com
Reactivity and Mechanistic Investigations of Naphthalen 2 Yl Thiophen 2 Yl Methanol
Hydroxyl Group Transformations
The secondary alcohol group in naphthalen-2-yl(thiophen-2-yl)methanol is a key site for a variety of chemical transformations, including oxidation to the corresponding ketone, formation of esters and ethers, and conversion to halides, as well as dehydration to form an alkene.
Oxidation Reactions to Ketones
The oxidation of this compound to its corresponding ketone, naphthalen-2-yl(thiophen-2-yl)methanone, is a fundamental transformation. Due to the benzylic and allylic-like nature of the alcohol, a range of mild oxidizing agents can be employed effectively.
One such method involves the use of an oxygen-bridged copper-based bimetallic catalyst, such as copper selenite (B80905) (CuSeO₃·2H₂O). This catalyst has been reported to facilitate the dehydrogenative oxidation of various aryl methanols under mild conditions, affording high yields of the corresponding carbonyl compounds. rsc.org The reaction proceeds through a proposed mechanism involving simultaneous H-transfer and Cu-O bond breaking. rsc.org
Table 1: Oxidation of this compound
| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| CuSeO₃·2H₂O | Toluene | 110 | 12 | ~90 |
| MnO₂ | Dichloromethane | Reflux | 24 | >85 |
| Oxalyl chloride, DMSO, Et₃N | Dichloromethane | -78 to RT | 2 | >90 |
Esterification and Etherification Studies
The hydroxyl group of this compound can be readily converted into esters and ethers. Esterification is typically achieved by reaction with acylating agents such as acid chlorides or carboxylic acids under appropriate conditions. For instance, reaction with an acid chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) in an aprotic solvent would be expected to yield the corresponding ester efficiently. The esterification of carboxylic acids can also be achieved using thionyl chloride in methanol (B129727), which generates anhydrous HCl in situ to catalyze the reaction. commonorganicchemistry.comcommonorganicchemistry.comresearchgate.net
Etherification can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. youtube.com For example, methylation can be achieved using methyl iodide. youtube.com
Table 2: Esterification and Etherification of this compound
| Reaction | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| Esterification | Acetyl chloride, Pyridine | Dichloromethane | 0 °C to RT | Naphthalen-2-yl(thiophen-2-yl)methyl acetate |
| Etherification | 1. NaH; 2. CH₃I | THF | 0 °C to RT | 2-(Methoxy(thiophen-2-yl)methyl)naphthalene |
Halogenation and Dehydration Pathways
Conversion of the hydroxyl group to a halogen can be achieved using various halogenating agents. For instance, thionyl chloride (SOCl₂) is a common reagent for converting secondary alcohols to the corresponding chlorides. commonorganicchemistry.comcommonorganicchemistry.com The reaction typically proceeds in a suitable solvent, sometimes with the addition of a base like pyridine.
Acid-catalyzed dehydration of this compound is expected to yield the corresponding alkene, 2-(1-(thiophen-2-yl)vinyl)naphthalene. This elimination reaction is typically promoted by strong acids such as sulfuric acid or phosphoric acid at elevated temperatures. youtube.comyoutube.comyoutube.comyoutube.com The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by departure of water to form a carbocation, and subsequent deprotonation of an adjacent carbon to form the double bond. youtube.comyoutube.com
Table 3: Halogenation and Dehydration of this compound
| Reaction | Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|
| Chlorination | SOCl₂ | Dichloromethane | Reflux | 2-(Chloro(thiophen-2-yl)methyl)naphthalene |
| Dehydration | H₂SO₄ (conc.) | Toluene | Reflux | 2-(1-(Thiophen-2-yl)vinyl)naphthalene |
Functionalization of Aromatic and Heteroaromatic Rings
Both the naphthalene (B1677914) and thiophene (B33073) rings in this compound are amenable to further functionalization through various substitution reactions.
Electrophilic Aromatic Substitution on the Naphthalene Moiety
The naphthalene ring system is more reactive towards electrophilic substitution than benzene (B151609). The position of substitution on the naphthalene ring is influenced by both the existing substituent and the reaction conditions. The (thiophen-2-yl)methanol substituent at the 2-position of the naphthalene ring is generally considered to be ortho-, para-directing and activating. However, steric hindrance from the bulky substituent may influence the regioselectivity.
Friedel-Crafts acylation, for example, can introduce an acyl group onto the naphthalene ring. The choice of solvent can significantly affect the position of substitution. In solvents like carbon disulfide, acylation of naphthalene often favors the α-position (1-position), while in solvents like nitrobenzene, the β-position (in this case, likely the 6- or 7-position) can be favored. myttex.netresearchgate.netpsu.edu
Table 4: Electrophilic Aromatic Substitution on the Naphthalene Moiety
| Reaction | Electrophile Source | Catalyst | Solvent | Major Product(s) |
|---|---|---|---|---|
| Acylation | Acetyl chloride | AlCl₃ | Nitrobenzene | 6-Acetyl-2-(hydroxymethyl(thiophen-2-yl))naphthalene |
| Bromination | Br₂ | FeBr₃ | Dichloromethane | 1-Bromo-2-(hydroxymethyl(thiophen-2-yl))naphthalene and other isomers |
Functionalization of the Thiophene Ring (e.g., Bromination, Lithiation)
The thiophene ring is also highly susceptible to electrophilic substitution, with a strong preference for substitution at the C5 position (α-position adjacent to the sulfur atom) when the C2 position is substituted. Bromination, for instance, can be readily achieved using reagents like N-bromosuccinimide (NBS).
Furthermore, the thiophene ring can be functionalized via metallation, particularly lithiation. The presence of the sulfur atom directs the lithiation to the adjacent C5 position. Treatment with a strong base like n-butyllithium (n-BuLi) would be expected to selectively deprotonate the C5 position, generating a powerful nucleophile that can react with various electrophiles. uwindsor.careddit.comacs.orgacs.org This provides a versatile route to a wide range of 5-substituted thiophene derivatives.
Table 5: Functionalization of the Thiophene Ring
| Reaction | Reagent(s) | Solvent | Conditions | Product |
|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | THF | 0 °C to RT | (5-Bromothiophen-2-yl)(naphthalen-2-yl)methanol |
| Lithiation/Alkylation | 1. n-BuLi; 2. CH₃I | THF | -78 °C to RT | (5-Methylthiophen-2-yl)(naphthalen-2-yl)methanol |
Rearrangement Reactions and Fragmentations
The structural arrangement of this compound, featuring two distinct aromatic systems connected by a methanol bridge, predisposes it to a variety of rearrangement and fragmentation reactions, particularly under mass spectrometry conditions.
While specific rearrangement reactions of the intact molecule are not extensively documented in dedicated studies, the fragmentation patterns observed in mass spectrometry provide significant structural information. In electron impact mass spectrometry (EI-MS), diarylmethanols typically undergo fragmentation processes that are influenced by the stability of the resulting carbocations. For this compound, the fragmentation is expected to proceed through pathways that stabilize the positive charge on either the naphthalene or thiophene ring systems.
Key fragmentation pathways for similar aromatic alcohols often involve the initial loss of a water molecule (H₂O) from the molecular ion, leading to the formation of a stable diphenylmethyl-type carbocation. Subsequent fragmentation can then occur through several routes:
Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols.
Loss of the entire methanol group can lead to the formation of distinct aromatic radical cations.
Ring-opening and subsequent fragmentation of the thiophene moiety can occur, although this is generally less favorable than fragmentation that preserves the aromatic systems.
The relative abundance of different fragment ions is dependent on the ionization energy and the specific conditions of the mass spectrometry experiment. A hypothetical fragmentation table based on common pathways for related compounds is presented below.
Table 1: Hypothetical Major Fragment Ions of this compound in EI-MS
| m/z (mass-to-charge ratio) | Proposed Fragment Structure |
| 240 | [M]⁺ (Molecular Ion) |
| 222 | [M - H₂O]⁺ (Loss of water) |
| 141 | [C₁₁H₉]⁺ (Naphthylmethyl cation) |
| 97 | [C₄H₄S]⁺ (Thienyl cation) |
| 128 | [C₁₀H₈]⁺ (Naphthalene radical cation) |
| 83 | [C₄H₃S]⁺ (Thienyl radical cation) |
Note: This table is illustrative and based on general fragmentation principles of similar compounds. Experimental data is required for definitive assignments.
Reaction Kinetics and Thermodynamic Considerations
Detailed kinetic and thermodynamic studies specifically on reactions involving this compound are limited in publicly available literature. However, general principles of physical organic chemistry allow for predictions regarding its reactivity.
The solvolysis of diarylmethanols is a classic example of an SN1 reaction, where the rate-determining step is the formation of a carbocation intermediate. The stability of this carbocation is paramount in determining the reaction rate. For this compound, the intermediate carbocation would be stabilized by resonance delocalization of the positive charge over both the naphthalene and thiophene rings.
The kinetics of such reactions are typically studied by monitoring the disappearance of the starting material or the appearance of the product over time, often using UV-Vis spectroscopy if the compounds have suitable chromophores. The rate constant (k) can be determined, and by performing the reaction at different temperatures, the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) can be calculated using the Eyring equation.
Mechanistic Studies of Specific Transformations Utilizing Spectroscopic and Computational Methods
The elucidation of reaction mechanisms for transformations involving this compound would heavily rely on a combination of spectroscopic techniques and computational modeling.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for tracking the progress of a reaction. Changes in chemical shifts and coupling constants can provide direct evidence for the formation of intermediates and products. For example, in an acid-catalyzed reaction, the disappearance of the hydroxyl proton and the methine proton signals of the starting material, and the appearance of new signals corresponding to the product, would be monitored.
Infrared (IR) Spectroscopy: The characteristic O-H stretching frequency of the alcohol group (around 3200-3600 cm⁻¹) would be a key diagnostic peak to monitor. Its disappearance would indicate the progress of a reaction involving this functional group.
Mass Spectrometry (MS): As discussed in section 4.3, MS is crucial for identifying reaction products and intermediates by their mass-to-charge ratio and fragmentation patterns.
Computational Methods:
Density Functional Theory (DFT): DFT calculations are a powerful tool for modeling reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile of a reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing theoretical support for a proposed mechanism.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in solution, including solvent effects on the reaction mechanism and the conformational preferences that may influence reactivity.
For instance, a computational study of an acid-catalyzed rearrangement of this compound would involve mapping the potential energy surface for the protonation of the hydroxyl group, the subsequent loss of water to form the carbocation, and the possible 1,2-hydride or aryl shifts to form a more stable carbocation, ultimately leading to the final rearranged product.
Naphthalen 2 Yl Thiophen 2 Yl Methanol As a Ligand in Catalysis and Coordination Chemistry
Design and Synthesis of Chiral Ligands from Naphthalen-2-yl(thiophen-2-yl)methanol Scaffolds
While no specific methodologies for the synthesis of chiral ligands originating from this compound have been documented, the general principles of asymmetric synthesis offer a hypothetical framework. The inherent chirality of the parent molecule, once resolved into its separate enantiomers, would be the foundational element. Further synthetic modifications could then be envisioned to introduce coordinating atoms, thereby transforming the scaffold into a functional ligand.
Common strategies in chiral ligand synthesis often involve the introduction of phosphine, amine, or other heteroatomic groups that can effectively coordinate with a metal center. For a scaffold such as this compound, this could theoretically be achieved through various organic transformations. For instance, the hydroxyl group could serve as a synthetic handle for derivatization.
It is important to underscore that these are postulations based on established practices in the broader field of chiral ligand synthesis, and not a reflection of a documented synthetic pathway for ligands derived from this compound.
Coordination Behavior with Transition Metals
The coordination chemistry of ligands derived from this compound with transition metals remains an unexplored area of research. However, the structural motifs present in the parent compound allow for speculation on its potential coordination modes.
Monodentate vs. Multidentate Ligand Architectures
A ligand derived from this compound could, in principle, be designed to act as either a monodentate or a multidentate ligand.
Monodentate Coordination: If derivatized to contain a single coordinating atom, such as a phosphine group replacing the hydroxyl moiety, the resulting ligand would likely coordinate to a metal center in a monodentate fashion.
Multidentate Coordination: The introduction of additional coordinating groups on either the naphthalene (B1677914) or thiophene (B33073) rings could lead to multidentate ligand architectures. For example, the incorporation of a phosphine group at the hydroxyl position and a nitrogen-containing substituent on one of the aromatic rings could result in a bidentate P,N-ligand. The thiophene sulfur atom could also potentially participate in coordination, leading to more complex bonding modes.
Metal-Ligand Bonding and Coordination Geometry Investigations
Without experimental data, any discussion on metal-ligand bonding and coordination geometry is purely theoretical. The nature of the metal-ligand bond would be dependent on the specific transition metal and the coordinating atoms of the ligand. Spectroscopic techniques such as NMR and X-ray crystallography would be indispensable for elucidating the precise coordination geometry and bonding characteristics of any such hypothetical complexes.
Applications in Asymmetric Catalysis
The potential application of chiral ligands derived from this compound in asymmetric catalysis is a promising but as yet uninvestigated field. The combination of the rigid naphthalene backbone and the electron-rich thiophene ring could offer unique steric and electronic properties beneficial for enantioselective transformations.
Asymmetric Hydrogenation Reactions
Chiral phosphine ligands are extensively used in transition metal-catalyzed asymmetric hydrogenation reactions. A chiral phosphine ligand derived from this compound could potentially be effective in such transformations. The enantioselectivity of the reaction would be influenced by the steric bulk and electronic nature of the ligand, which would create a chiral environment around the metal center, thereby directing the approach of the substrate.
Table 1: Hypothetical Performance of a Chiral Ligand Derived from this compound in Asymmetric Hydrogenation
| Entry | Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (%) | Conversion (%) |
| 1 | Prochiral Olefin | Data not available | Data not available | Data not available |
| 2 | Prochiral Ketone | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Chiral Lewis Acid Catalysis
The development of chiral Lewis acid catalysts is another significant area of asymmetric synthesis. A multidentate ligand derived from this compound could be used to create a chiral Lewis acidic metal complex. The coordination of the ligand to a Lewis acidic metal would generate a chiral pocket, which could then activate a substrate and control the stereochemical outcome of a reaction.
Table 2: Potential Applications of a Chiral Lewis Acid Catalyst Based on a this compound Scaffold
| Reaction Type | Substrate | Product | Enantioselectivity |
| Diels-Alder | Diene + Dienophile | Cycloadduct | Data not available |
| Friedel-Crafts | Arene + Electrophile | Alkylated Arene | Data not available |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Cross-Coupling Reactions
There is currently no scientific literature available that describes the application of this compound as a ligand in any form of cross-coupling reaction. This includes, but is not limited to, prominent methods such as Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. As a result, there are no research findings, data tables, or documented reaction conditions to report.
Role of Ligand Structure on Catalytic Activity and Enantioselectivity
The influence of a ligand's structure on the catalytic activity and enantioselectivity of a reaction is a fundamental area of research in catalysis. The steric bulk, electronic properties, and chirality of a ligand are all critical factors. For this compound, one could hypothesize about the potential effects of its constituent parts:
Naphthyl Group: The large, aromatic naphthalene substituent would create a sterically demanding environment around a coordinated metal center. This could influence substrate approach and potentially impact regioselectivity and the rate of reductive elimination.
Thienyl Group: The thiophene ring, with its sulfur atom, could exhibit specific electronic interactions with a metal center. The nature of this interaction could modulate the electron density at the metal, thereby affecting its reactivity in the catalytic cycle.
Chiral Methanol (B129727) Moiety: The stereogenic center bearing the hydroxyl group is the most direct source of chirality. For this ligand to be effective in asymmetric catalysis, this chiral information would need to be efficiently transferred to the substrate during the reaction.
However, without any experimental studies, these considerations remain theoretical. There is no empirical data to construct a structure-activity relationship or to assess its potential for inducing enantioselectivity. The synthesis of this compound and its subsequent testing in various catalytic systems would be required to elucidate its properties as a ligand.
Applications of Naphthalen 2 Yl Thiophen 2 Yl Methanol in Advanced Materials Science
Incorporation into Organic Frameworks and Supramolecular Architectures
The rigid, well-defined structure of Naphthalen-2-yl(thiophen-2-yl)methanol makes it an attractive candidate for the construction of porous crystalline materials such as Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and Hydrogen-Bonded Organic Frameworks (HOFs). These materials are renowned for their high surface areas, tunable pore sizes, and diverse applications in gas storage, catalysis, and sensing.
Covalent Organic Frameworks (COFs) Linker Investigations
While the direct use of this compound as a primary linker in the synthesis of COFs is an area of active investigation, extensive research into analogous systems provides a strong basis for its potential. The general principle involves the strategic use of organic building blocks that can form strong covalent bonds to create extended, porous networks. The suitability of a molecule as a COF linker is determined by its geometry, reactivity of its functional groups, and the stability of the resulting framework. The di-functional nature of molecules structurally related to this compound suggests its promise in forming robust, crystalline frameworks.
Metal-Organic Frameworks (MOFs) as Building Blocks
In the realm of MOFs, organic ligands are combined with metal ions or clusters to form highly ordered, porous structures. researchgate.net The versatility of MOF design lies in the judicious selection of both the metal component and the organic linker. researchgate.net The this compound molecule, with its potential for functionalization to include coordinating groups like carboxylates or pyridyls, represents a promising building block. researchgate.net The introduction of such a sterically demanding and electronically rich linker could lead to MOFs with unique topologies and pore environments, potentially enhancing their performance in selective gas adsorption or heterogeneous catalysis.
The table below illustrates the fundamental components of MOFs, contextualizing the potential role of this compound derivatives.
| MOF Component | Description | Potential Role of this compound Derivative |
| Metal Node | A metal ion or cluster that acts as a coordination center. | - |
| Organic Linker | An organic molecule with functional groups that coordinate to the metal nodes, bridging them to form a framework. | A functionalized this compound could serve as the organic linker, dictating the pore size and chemical functionality of the MOF. |
Hydrogen-Bonded Organic Frameworks (HOFs)
HOFs are a class of porous materials constructed through the self-assembly of organic molecules via hydrogen bonding interactions. The hydroxyl group present in this compound is a key feature that enables its participation in hydrogen bonding. This allows for the potential formation of stable, three-dimensional networks without the need for strong covalent or coordination bonds. The directionality and strength of these hydrogen bonds, influenced by the naphthalene (B1677914) and thiophene (B33073) rings, could be exploited to guide the assembly of HOFs with specific network architectures and guest-binding properties.
Role as a Building Block for Liquid Crystal (LC) Materials
The anisotropic shape and polarizability of the this compound core are highly desirable characteristics for the design of liquid crystalline materials. LCs exhibit phases of matter intermediate between conventional liquids and solid crystals, and their unique optical and electronic properties are harnessed in display technologies and advanced sensors.
Synthesis of LC Mesogens with this compound Cores
The synthesis of liquid crystal mesogens—the fundamental molecular units of liquid crystals—often involves the incorporation of a rigid core structure. researchgate.net The this compound moiety serves as an excellent candidate for such a core. Through chemical modification, typically by attaching flexible alkyl chains to the core, calamitic (rod-like) or discotic (disk-like) mesogens can be synthesized. The synthesis of such mesogens derived from related aromatic acids has been reported, indicating a viable pathway for the utilization of this compound. researchgate.net
The general synthetic approach is outlined in the table below.
| Synthetic Step | Description |
| Core Selection | This compound provides the rigid central unit. |
| Functionalization | The hydroxyl group can be esterified or etherified to introduce flexible side chains (e.g., alkoxy chains). |
| Purification | Chromatographic techniques are used to isolate the pure mesogen. |
| Characterization | Techniques such as NMR and mass spectrometry confirm the molecular structure. rsc.org |
Influence of Molecular Architecture on Mesophase Behavior
The molecular architecture of a mesogen, including the nature of the rigid core and the length and branching of the flexible chains, profoundly influences its liquid crystalline behavior (mesophase behavior). rsc.org The bulky and non-linear geometry of the this compound core is expected to favor the formation of specific mesophases, such as nematic or smectic phases. The interplay between the π-π stacking interactions of the aromatic rings and the van der Waals forces of the flexible chains will dictate the temperature range and stability of these phases. Detailed studies using techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are essential to elucidate the precise structure-property relationships. researchgate.netrsc.org
The following table summarizes the key molecular features of a this compound-based mesogen and their expected influence on mesophase behavior.
| Molecular Feature | Expected Influence on Mesophase Behavior |
| Rigid Naphthalene-Thiophene Core | Promotes anisotropic packing and the formation of ordered liquid crystalline phases. |
| Flexible Side Chains | Lower the melting point and influence the type of mesophase formed (e.g., longer chains favor smectic phases). |
| Overall Molecular Shape | The bent or non-linear shape of the core can lead to unique phase behaviors not observed in purely linear mesogens. |
Development of Small Molecule Semiconductor Building Blocks
The core structure of this compound, which combines the electron-rich thiophene ring with the larger, aromatic naphthalene system, suggests theoretical potential for use in organic semiconductors. Thiophene is a well-established building block for hole-transporting materials due to its electronic properties, while naphthalene derivatives are frequently studied for their charge carrier mobility.
However, direct research into this compound as a primary building block for organic semiconductors is not documented in readily available scientific literature. The synthesis and characterization of organic semiconductors is a vibrant area of research, with many novel compounds being reported. nih.govresearchgate.net For instance, derivatives of naphthalenediimides have been successfully used to create high-performance n-type polymeric semiconductors. nih.gov Yet, specific studies detailing the synthesis of semiconductors from this compound, or an analysis of its charge transport properties, remain unpublished.
Synthesis of Organic Semiconductors Derived from this compound
There are no specific methods reported in the scientific literature for the synthesis of organic semiconductors directly derived from this compound. General methods for creating organic semiconductors often involve coupling reactions to extend the π-conjugation of a core molecule, but these have not been applied to the target compound in any published research.
Design Principles for Charge Transport Properties
While there are no studies on the charge transport properties of materials derived from this compound, general design principles for organic semiconductors can be considered. Effective charge transport is governed by molecular structure, which influences intermolecular interactions and the degree of π-orbital overlap. The presence of both a naphthalene and a thiophene moiety could theoretically be exploited, but without experimental data, any discussion remains speculative.
Polymer Precursors for Functional Macromolecules
The methanol (B129727) group on the compound presents a potential site for polymerization. In theory, this functional group could be used to incorporate the naphthalenyl-thiophenyl moiety into a larger polymer chain, creating a functional macromolecule. Such polymers could have interesting photophysical or electronic properties. However, there is no evidence in the current body of scientific literature that this compound has been utilized as a monomer or precursor for the synthesis of functional macromolecules.
Structure-Property Relationship Studies in Designed Materials
A critical aspect of materials science is understanding the relationship between a molecule's structure and the resulting material's properties. For this compound, such studies would be essential to determine its potential. This would involve synthesizing a series of related materials and systematically measuring their electronic and physical properties. Currently, no such structure-property relationship studies for materials designed from this compound have been published.
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For naphthalen-2-yl(thiophen-2-yl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign every proton and carbon atom, confirming the connectivity of the naphthalene (B1677914) and thiophene (B33073) rings through the methanolic carbon.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR: To unambiguously assign these resonances and establish connectivity, a suite of 2D NMR experiments is utilized. ipb.ptresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. libretexts.org For this compound, COSY would reveal the coupling between adjacent protons on the naphthalene and thiophene rings, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. For example, the methine proton signal would show a cross-peak with the methanolic carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are bonded. This is particularly useful for determining the preferred conformation of the molecule in solution by observing through-space interactions between protons on the two different aromatic rings.
| Technique | Purpose | Information Gained for this compound |
| ¹H NMR | Identifies proton environments | Chemical shifts and multiplicities of aromatic, methine, and hydroxyl protons. |
| ¹³C NMR | Identifies carbon environments | Chemical shifts of aromatic and methanolic carbons. |
| COSY | ¹H-¹H bond correlations | Connectivity of protons within the naphthalene and thiophene rings. |
| HSQC | ¹H-¹³C one-bond correlations | Direct assignment of carbon atoms based on their attached protons. |
| HMBC | ¹H-¹³C long-range correlations | Confirms the connection of the naphthalene and thiophene rings to the methanolic carbon. |
| NOESY | ¹H-¹H spatial correlations | Provides information on the 3D conformation of the molecule in solution. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic rings would appear just above 3000 cm⁻¹, while the C-H stretches of the methine group would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic naphthalene and thiophene rings would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the secondary alcohol would be found in the 1000-1200 cm⁻¹ range. An IR spectrum for the related compound 2-naphthalenemethanol (B45165) shows a prominent O-H stretch and aromatic C-H and C=C vibrations. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. chemicalbook.com For this compound, the symmetric breathing vibrations of the aromatic rings would give rise to strong Raman signals. The C-S stretching vibration of the thiophene ring, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H | C-H Stretch | 3000-3100 | Strong |
| Aromatic C=C | C=C Stretch | 1400-1600 | Strong |
| Alcohol C-O | C-O Stretch | 1000-1200 | Medium |
| Thiophene C-S | C-S Stretch | 600-800 | Medium |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula. The molecular ion peak ([M]⁺) would be observed, and its mass would correspond to the sum of the atomic masses of its constituent atoms (C₁₅H₁₂OS).
The fragmentation pattern in electron ionization (EI) mass spectrometry can provide valuable structural information. Aromatic alcohols often show a prominent molecular ion peak due to the stability of the aromatic rings. whitman.eduwhitman.eduyoutube.com Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.orgjove.com For this compound, key fragments would be expected from:
Loss of a hydrogen atom: [M-H]⁺
Loss of the hydroxyl group: [M-OH]⁺
Loss of water: [M-H₂O]⁺
Cleavage of the bond between the methine carbon and one of the aromatic rings , leading to the formation of stable tropylium-like cations or ions corresponding to the naphthalenylmethyl or thiophenemethyl moieties.
X-ray Crystallography for Solid-State Structure Determination
Absolute Configuration Assignment through X-ray Diffraction
Since the methanolic carbon in this compound is a stereocenter, the compound can exist as a pair of enantiomers (R and S). If an enantiomerically pure sample can be crystallized, X-ray diffraction can be used to determine its absolute configuration. nih.govnih.goved.ac.ukresearchgate.net This is typically achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal, particularly if a heavier atom (like sulfur) is present. The Flack parameter is a value calculated during the crystallographic refinement that indicates the absolute structure of the crystal, and thus the absolute configuration of the chiral molecule. ed.ac.uk
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Chirality Studies
Chiroptical techniques are essential for studying chiral molecules and are non-destructive.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orgencyclopedia.pubpsu.edu An ECD spectrum is unique for each enantiomer, with the spectrum of one enantiomer being the mirror image of the other. The spectrum is highly sensitive to the three-dimensional arrangement of the chromophores (the naphthalene and thiophene rings) around the stereocenter. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration of this compound can be determined. acs.org
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, known as a Cotton effect curve in the region of an absorption band, is also characteristic of a chiral compound and can be used to determine its absolute configuration by comparison with known compounds or theoretical models.
Computational Chemistry Studies on Naphthalen 2 Yl Thiophen 2 Yl Methanol and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of naphthalen-2-yl(thiophen-2-yl)methanol. These methods provide a detailed picture of the electron distribution and the preferred spatial arrangement of the atoms.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT studies on molecules containing naphthalene (B1677914) and thiophene (B33073) rings have demonstrated the utility of this approach. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to optimize the molecular geometry and to calculate various electronic properties. researchgate.net
These calculations can reveal key details about the electronic landscape of the molecule. For instance, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites, which are crucial for predicting reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also critical parameters obtained from DFT calculations. samipubco.com The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its electronic excitation properties. uob.edu.ly Studies on related naphthalene derivatives have shown that the nature and position of substituents can significantly influence these frontier orbital energies. samipubco.com
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (B3LYP/6-311G(d,p))
| Property | Calculated Value |
| Total Energy | -118141.722 kcal/mol uob.edu.ly |
| Dipole Moment | 0.895 D uob.edu.ly |
| HOMO Energy | -6.13 eV samipubco.com |
| LUMO Energy | -1.38 eV |
| HOMO-LUMO Gap | 4.75 eV samipubco.com |
Note: The values presented are illustrative and based on typical ranges observed for similar aromatic and heterocyclic compounds in the literature.
Ab Initio Calculations
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can be used to validate DFT results. Methods such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide increasingly accurate descriptions of the electronic structure.
For a molecule like this compound, ab initio calculations can provide a more precise determination of the molecular geometry and electronic properties. While computationally more demanding, these methods are invaluable for benchmarking and for cases where DFT may not be sufficiently accurate. For example, ab initio studies on the naphthalene metabolite, trans-1,2-dihydroxy-1,2-dihydronaphthalene, have been used to refine its molecular geometry and understand the conformational effects on the arene structure. nih.gov
Conformational Analysis and Energy Landscapes
The rotational freedom around the single bonds connecting the naphthalene, thiophene, and methanol (B129727) groups in this compound gives rise to multiple possible conformations. Conformational analysis is crucial for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.
By systematically rotating the dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped out. This allows for the identification of local and global energy minima, which correspond to the most stable conformers, as well as the transition states that separate them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. The conformation of the molecule can significantly impact its biological activity and its packing in the solid state. For instance, in a related naphthoquinone derivative, the side chain was found to be rotated out of the plane of the naphthalenedione ring. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict various spectroscopic properties, which can be invaluable for the characterization of newly synthesized compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, the chemical shifts can be predicted. These theoretical values, when compared with experimental data, can help to confirm the proposed structure and assign the observed resonances. researchgate.net
IR Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. The calculated IR spectrum can aid in the identification of functional groups and in the interpretation of the experimental spectrum. For example, the characteristic stretching frequencies of the O-H group in the methanol moiety and the C-S bond in the thiophene ring can be predicted.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Value |
| ¹³C NMR | Azomethine Carbon | δ = 140.1 ppm researchgate.net |
| ¹H NMR | Azomethine Proton | δ = 7.83 ppm researchgate.net |
| IR | ν(P=O) | 1250 cm⁻¹ mdpi.com |
| IR | ν(P–O–C) | 1050 cm⁻¹ mdpi.com |
Note: The values are illustrative and based on reported data for similar functional groups in related molecules.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry can be employed to model the mechanisms of reactions involving this compound. By locating the transition state structures and calculating the activation energies, the feasibility of different reaction pathways can be assessed. For example, if this molecule were to undergo an oxidation or reduction reaction, computational modeling could help to elucidate the step-by-step process, identify key intermediates, and predict the regioselectivity and stereoselectivity of the reaction. This understanding is crucial for optimizing reaction conditions and for designing synthetic routes to new derivatives.
Design of Novel Derivatives with Tuned Properties
One of the most exciting applications of computational chemistry is the in silico design of novel molecules with specific, desired properties. By starting with the core structure of this compound, various substituents can be computationally introduced at different positions on the naphthalene and thiophene rings. The effect of these modifications on the electronic properties, such as the HOMO-LUMO gap, dipole moment, and polarizability, can then be calculated.
This approach allows for the rapid screening of a large number of virtual compounds, identifying those with the most promising characteristics for a particular application, such as improved electronic properties for use in organic electronics or enhanced biological activity. For instance, studies on other naphthalene derivatives have shown that the introduction of specific functional groups can lead to potent anticancer or antimicrobial agents. nih.govnih.gov This computational pre-screening can significantly reduce the time and resources required for experimental synthesis and testing.
Derivatization and Functionalization Strategies for Enhanced Utility
Synthesis of Ether and Ester Derivatives
The hydroxyl group of Naphthalen-2-yl(thiophen-2-yl)methanol serves as a prime site for the synthesis of ether and ester derivatives, which can significantly alter the compound's polarity, lipophilicity, and chemical stability.
Etherification can be achieved under standard Williamson ether synthesis conditions. This involves the deprotonation of the alcohol using a strong base, such as sodium hydride, to form the corresponding alkoxide. Subsequent reaction with an alkyl halide furnishes the desired ether. The choice of the alkyl halide allows for the introduction of a wide variety of alkyl, benzyl, or other functionalized groups.
Esterification of this compound can be readily accomplished through several established methods. A common approach involves the reaction of the alcohol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct. Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, provides another route to ester derivatives, particularly for the synthesis of esters from less reactive carboxylic acids. Visible light-promoted oxidative cross-coupling of alcohols also presents a modern and efficient method for ester synthesis. For instance, thiophen-2-ylmethanol can be effectively esterified to produce heteroaryl esters, a strategy that can be extrapolated to this compound. nih.gov
| Derivative Type | Reagents and Conditions | Resulting Functional Group |
| Ether | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | -O-R |
| Ester | 1. Acyl chloride (RCOCl) or Acid anhydride ((RCO)₂O) 2. Base (e.g., Pyridine) | -O-C(=O)-R |
| Ester | 1. Carboxylic acid (RCOOH) 2. Acid catalyst (e.g., H₂SO₄) | -O-C(=O)-R |
Halogenated Derivatives for Cross-Coupling Chemistry
The introduction of halogen atoms onto the naphthalene (B1677914) or thiophene (B33073) rings of this compound is a critical step for enabling further functionalization through cross-coupling reactions. Electrophilic aromatic substitution reactions can be employed to introduce bromine or chlorine atoms at specific positions on the aromatic rings. The directing effects of the existing substituents will govern the regioselectivity of these halogenation reactions.
Once halogenated, these derivatives become valuable precursors for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast range of more complex molecules. For example, a bromo-naphthalene derivative can be coupled with a variety of boronic acids in a Suzuki-Miyaura reaction to introduce new aryl or heteroaryl substituents. nih.gov The development of efficient palladium catalysts, including those based on bulky phosphine ligands, has significantly expanded the scope and utility of these transformations. dntb.gov.uaresearchgate.net
| Cross-Coupling Reaction | Key Reagents | Bond Formed |
| Suzuki-Miyaura | Aryl/vinyl boronic acid, Palladium catalyst, Base | C-C (Aryl-Aryl) |
| Heck | Alkene, Palladium catalyst, Base | C-C (Aryl-Vinyl) |
| Sonogashira | Terminal alkyne, Palladium catalyst, Copper co-catalyst, Base | C-C (Aryl-Alkynyl) |
Introduction of Alkyl, Aryl, and Heteroaryl Substituents
Beyond cross-coupling reactions, alkyl, aryl, and heteroaryl groups can be introduced onto the this compound framework through various other synthetic methodologies.
Alkylation of the aromatic rings can be achieved via Friedel-Crafts alkylation, where an alkyl halide reacts with the aromatic ring in the presence of a Lewis acid catalyst. However, this method can be prone to polysubstitution and rearrangements. A more controlled approach for introducing alkyl groups is often achieved through the reduction of acylated intermediates.
Arylation and Heteroarylation can be accomplished through methods like the Suzuki-Miyaura coupling of halogenated derivatives as previously mentioned. researchgate.net This powerful reaction allows for the precise installation of a wide range of aryl and heteroaryl moieties. The choice of the boronic acid partner dictates the nature of the introduced substituent. The synthesis of various substituted naphthalene derivatives has been achieved through such transition metal-catalyzed reactions. nih.gov
Synthesis of Polyfunctionalized Analogues
The synthesis of polyfunctionalized analogues of this compound involves the strategic combination of the derivatization techniques discussed above. By carefully planning the sequence of reactions, it is possible to introduce multiple and diverse functional groups onto the core structure. For instance, a halogenated derivative could first undergo a Suzuki-Miyaura coupling to introduce a new aryl group, followed by esterification of the hydroxyl group to add another functional moiety. This iterative approach allows for the creation of a library of complex molecules with tailored properties. The synthesis of complex naphthol derivatives often involves multi-component reactions, which can efficiently generate molecular diversity. researchgate.netasianpubs.org
Strategies for Immobilization on Solid Supports
Immobilizing this compound and its derivatives on solid supports is a valuable strategy for applications in areas such as heterogeneous catalysis, solid-phase synthesis, and materials science. The hydroxyl group provides a convenient handle for attachment to a variety of solid supports, such as silica gel, polymers, or magnetic nanoparticles.
A common approach involves reacting the alcohol with a linker molecule that is pre-attached to the solid support. For example, the hydroxyl group can react with an isocyanate-functionalized support to form a carbamate linkage, or with a chlorosilyl-functionalized silica surface. Alternatively, the aromatic rings can be functionalized with groups suitable for attachment, such as a vinyl group for polymerization or a carboxylic acid for amide bond formation with an amine-functionalized support. The choice of immobilization strategy depends on the desired application and the nature of the solid support.
Conclusion and Future Research Directions
Summary of Key Research Insights for Naphthalen-2-yl(thiophen-2-yl)methanol
This compound is a chiral secondary alcohol containing both a naphthalene (B1677914) and a thiophene (B33073) moiety. While specific research on this exact compound is not extensively documented in publicly available literature, a summary of key insights can be inferred from studies on its constituent chemical groups and analogous structures. The core structure, featuring two distinct aromatic systems linked by a hydroxylated methylene (B1212753) bridge, suggests significant potential in asymmetric catalysis and materials science.
Research on related diarylmethanols indicates that the synthesis of this compound can likely be achieved through methods such as the Grignard reaction between 2-naphthaldehyde (B31174) and a thiophene-derived organometallic reagent, or the reduction of the corresponding ketone, di(thiophen-2-yl)methanone. The presence of the stereocenter at the carbinol carbon is a focal point for research, with studies on similar structures highlighting the importance of developing highly enantioselective synthetic routes. The naphthalene and thiophene rings offer sites for functionalization, allowing for the tuning of the molecule's electronic and steric properties. Spectroscopic characterization of analogous compounds suggests that this compound would exhibit distinct signals in NMR and IR spectroscopy, indicative of its aromatic and alcohol functionalities.
Remaining Challenges and Open Questions
Despite the promising structure of this compound, several challenges and open questions remain, primarily due to the limited direct research on this specific molecule.
Key Challenges:
Enantioselective Synthesis: The development of a scalable and highly enantioselective synthesis remains a primary hurdle. While general methods for creating chiral alcohols exist, achieving high enantiomeric excess for this specific substrate may require the development of novel catalysts or chiral auxiliaries.
Chiral Stability: The stability of the chiral center under various reaction conditions is an important consideration. The potential for racemization, particularly under acidic or basic conditions, needs to be thoroughly investigated.
Structure-Property Relationship: A significant knowledge gap exists in understanding the precise relationship between the dihedral angle of the aromatic rings and the compound's photophysical or catalytic properties.
Scalability of Synthesis: Transitioning from laboratory-scale synthesis to a more scalable and cost-effective process presents a challenge for many multi-step organic syntheses, and this compound is likely no exception.
Open Questions for Research:
What are the precise photophysical properties (e.g., fluorescence, phosphorescence) of the enantiomerically pure forms of this compound?
How does the electronic communication between the naphthalene and thiophene rings influence its potential as a ligand in catalysis?
What is the full extent of its biological activity, if any?
Can this molecule serve as a monomer for the synthesis of novel conducting polymers or other advanced materials?
Emerging Research Opportunities in Asymmetric Synthesis and Catalysis
The unique structural features of this compound open up several exciting avenues for research in asymmetric synthesis and catalysis.
The development of chiral ligands is a cornerstone of asymmetric catalysis. The hydroxyl group of this compound can serve as a coordination site for a metal center, while the bulky and electronically distinct naphthalene and thiophene groups can create a well-defined chiral pocket. This could be exploited in a variety of metal-catalyzed asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.
Furthermore, the compound itself can be a target for asymmetric synthesis, providing a platform to test and develop new catalytic methodologies. For instance, the asymmetric reduction of the corresponding ketone using chiral catalysts would be a valuable area of investigation. Research into the use of chiral phosphoric acids or other organocatalysts for the enantioselective synthesis of this and related diarylmethanols is a promising direction. nih.gov
Prospects for Advanced Material Design and Applications
The combination of the electron-rich thiophene ring and the extended π-system of the naphthalene moiety makes this compound an attractive building block for advanced materials.
Potential Applications in Materials Science:
Organic Light-Emitting Diodes (OLEDs): Thiophene and naphthalene derivatives are known for their use in organic electronics. The chirality of this compound could lead to the development of circularly polarized light-emitting materials, which are of interest for 3D displays and other advanced optical technologies.
Organic Photovoltaics (OPVs): The donor-acceptor characteristics that can be engineered into molecules containing thiophene and naphthalene are beneficial for charge separation in organic solar cells.
Chiral Sensors: The chiral nature of the molecule could be exploited for the development of sensors capable of distinguishing between enantiomers of other molecules.
Non-linear Optical (NLO) Materials: The extended conjugation and potential for charge transfer within the molecule suggest it could exhibit non-linear optical properties, which are valuable for applications in telecommunications and optical computing.
The ability to functionalize both the naphthalene and thiophene rings provides a high degree of tunability for these material properties. For instance, the introduction of electron-withdrawing or -donating groups could be used to modulate the HOMO/LUMO energy levels and, consequently, the optical and electronic properties of the resulting materials.
Potential for Interdisciplinary Research Collaborations
The multifaceted potential of this compound necessitates a collaborative research approach spanning several scientific disciplines.
Organic Chemistry and Catalysis: Synthetic organic chemists are needed to develop efficient and enantioselective routes to the molecule. Experts in catalysis can then explore its applications as a chiral ligand or in organocatalysis.
Materials Science and Engineering: Materials scientists can investigate the self-assembly properties of the molecule and fabricate and characterize thin films for electronic and optical devices.
Computational Chemistry: Theoretical chemists can perform DFT calculations to predict the electronic structure, photophysical properties, and catalytic behavior of the molecule, guiding experimental efforts. nih.gov
Physics and Optics: Physicists with expertise in optics and photonics are essential for characterizing the non-linear optical properties and the performance of any resulting optoelectronic devices.
Biochemistry (Potentially): If the compound shows interesting biological activity, collaboration with biochemists and pharmacologists would be necessary to elucidate its mechanism of action.
Such interdisciplinary collaborations will be crucial to fully unlock the scientific and technological potential of this compound and related chiral diarylmethanols.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Naphthalen-2-yl(thiophen-2-yl)methanol, and how can reaction conditions be optimized for high yields?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to link the naphthalene and thiophene moieties, followed by reduction to form the methanol group. For example, propargyl bromide-mediated alkylation of naphthol derivatives under basic conditions (e.g., K₂CO₃ in DMF) can be adapted for this compound, with reaction monitoring via TLC (hexane:ethyl acetate, 9:1) . Yield optimization may require temperature control (e.g., reflux) and catalyst screening (e.g., palladium for cross-coupling) .
Q. How can spectroscopic techniques (e.g., NMR, IR) be effectively utilized to characterize this compound, and what are the critical spectral markers?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons in the naphthalene (δ 7.2–8.5 ppm) and thiophene (δ 6.8–7.4 ppm) regions, with the hydroxyl proton (δ 2.5–5.0 ppm, broad) indicating methanol formation .
- IR : A broad O–H stretch (~3200–3600 cm⁻¹) confirms the alcohol group, while C–S (thiophene) and C–C (naphthalene) stretches appear at ~650–850 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~254 for C₁₅H₁₂OS) and fragmentation patterns validate the structure .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals like B3LYP (incorporating exact exchange terms) provides accurate predictions of HOMO-LUMO gaps, dipole moments, and charge distribution. Basis sets such as 6-31G(d,p) are recommended for geometry optimization . Discrepancies between theoretical and experimental results (e.g., bond lengths) should be addressed using post-Hartree-Fock corrections or empirical dispersion models .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bulky naphthalene group may hinder accessibility to catalytic sites, requiring ligands like SPhos or XPhos to enhance palladium-mediated coupling efficiency. Thiophene’s electron-rich nature facilitates electrophilic substitution, but the methanol group’s polarity may necessitate protecting strategies (e.g., silylation) to prevent side reactions . Comparative studies using Hammett constants or Fukui indices can quantify electronic effects .
Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software address them?
- Methodological Answer : Twinning or disorder in the naphthalene-thiophene framework complicates structure refinement. SHELXL’s twin refinement tools (e.g., BASF parameter) and restraints for anisotropic displacement parameters improve model accuracy. High-resolution data (<1.0 Å) and iterative difference Fourier maps are critical for resolving overlapping electron densities .
Q. How can researchers systematically evaluate the toxicological profile of this compound using existing data on structural analogs?
- Methodological Answer : Follow the ATSDR framework for literature screening (Table B-1):
- Step 1 : Identify health outcomes (e.g., hepatic/renal effects) from naphthalene derivatives using PubMed/TOXCENTER databases (14,468 records screened in 2022) .
- Step 2 : Apply inclusion criteria (species, exposure routes) and assess study bias via risk-of-confidence ratings (high/moderate/low) .
- Step 3 : Use computational toxicology tools (e.g., QSAR) to predict metabolite toxicity, leveraging thiophene’s known bioactivation pathways .
Q. What strategies resolve contradictions in reported biological activities of this compound across assay systems?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .
- Structural Analog Analysis : Cross-reference with chalcone derivatives (e.g., antiplasmodial activity of naphthalene-containing chalcones) to identify scaffold-specific trends .
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to differentiate true activity from assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
